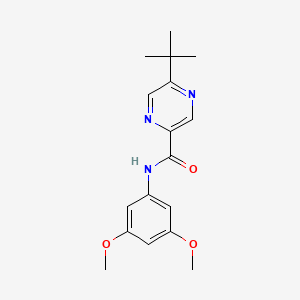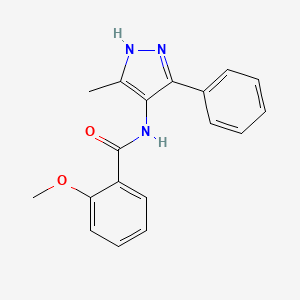
D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan is a synthetic peptide composed of four D-phenylalanine residues, one glycine residue, and one D-tryptophan residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more efficient and environmentally friendly, utilizing enzymes like phenylalanine ammonia-lyase for the resolution of racemic mixtures .
Análisis De Reacciones Químicas
Types of Reactions
D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on the peptide bonds using agents like sodium borohydride.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Specific amino acid derivatives, coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.
Aplicaciones Científicas De Investigación
D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes by mimicking natural substrates, thereby blocking the active site .
Comparación Con Compuestos Similares
Similar Compounds
- D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine
- D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-leucine
Uniqueness
D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple D-phenylalanine residues contribute to its stability and potential therapeutic applications .
Propiedades
Número CAS |
644997-38-6 |
|---|---|
Fórmula molecular |
C40H42N6O6 |
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C40H42N6O6/c41-31(20-26-12-4-1-5-13-26)37(48)45-34(22-28-16-8-3-9-17-28)39(50)46-33(21-27-14-6-2-7-15-27)38(49)43-25-36(47)44-35(40(51)52)23-29-24-42-32-19-11-10-18-30(29)32/h1-19,24,31,33-35,42H,20-23,25,41H2,(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)/t31-,33-,34-,35-/m1/s1 |
Clave InChI |
HMCPXRMAHYTMRD-HYGOWAQNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)








![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
